molecular formula C11H16N2O2 B1275666 1-(2-Morpholin-4-yl-ethyl)-1H-pyrrole-2-carbaldehyde CAS No. 383135-71-5

1-(2-Morpholin-4-yl-ethyl)-1H-pyrrole-2-carbaldehyde

Cat. No. B1275666
M. Wt: 208.26 g/mol
InChI Key: NBOGVHMDHFRKEC-UHFFFAOYSA-N
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Description

The compound 1-(2-Morpholin-4-yl-ethyl)-1H-pyrrole-2-carbaldehyde is a derivative of pyrrole, which is a five-membered heterocyclic compound. The molecule includes a morpholine group, which is a common moiety in pharmaceuticals due to its polar nature and ability to form hydrogen bonds. Although the specific compound is not directly mentioned in the provided papers, similar compounds with morpholine and pyrrole structures have been synthesized and studied for their potential applications in medicinal chemistry, such as small molecule anticancer drugs .

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions starting from commercially available pyrrole. For instance, the synthesis of 1-(2-(piperidin-1-yl)ethyl)-1H-pyrrole-2-carbaldehyde involves acylation followed by nucleophilic substitution steps . The total yield of this process was reported to be 65%, indicating a moderately efficient synthesis route. This suggests that a similar approach could be employed for the synthesis of 1-(2-Morpholin-4-yl-ethyl)-1H-pyrrole-2-carbaldehyde, with the expectation of comparable yields.

Molecular Structure Analysis

The molecular structure of compounds containing morpholine and pyrrole rings has been characterized using techniques such as MS and 1H NMR . In a related compound, the morpholine ring adopts a chair conformation, which is a stable and common conformation for six-membered heterocycles . The pyrrole ring is likely to be planar, contributing to the aromaticity of the molecule. These structural features are important for the biological activity of the molecule as they can influence the compound's ability to interact with biological targets.

Chemical Reactions Analysis

Compounds with morpholine and pyrrole moieties can undergo various chemical reactions. For example, the Buchwald–Hartwig amination is a reaction that has been used to synthesize quinoline derivatives with morpholine substituents . This reaction involves the coupling of aryl halides with amines, indicating that the morpholine group can participate in such palladium-catalyzed cross-coupling reactions. This knowledge can be applied to predict the reactivity of 1-(2-Morpholin-4-yl-ethyl)-1H-pyrrole-2-carbaldehyde in similar chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds like 1-(2-Morpholin-4-yl-ethyl)-1H-pyrrole-2-carbaldehyde are influenced by their molecular structure. The presence of the morpholine ring can increase water solubility, which is beneficial for biological applications . The photophysical properties of related compounds have been studied, revealing intraligand and charge-transfer type transitions, which are consistent with their aromatic nature . Additionally, these compounds have shown strong interactions with ct-DNA, suggesting potential applications in drug design due to their ability to interact with biological macromolecules .

Scientific Research Applications

Synthesis and Pharmaceutical Applications

  • This compound is utilized as an intermediate in the synthesis of small molecule anticancer drugs. A rapid synthetic method has been established for compounds like 1-(2-(piperidin-1-yl)ethyl)-1H-pyrrole-2-carbaldehyde, which are similar in structure and function, demonstrating its importance in drug development (Wang, Tu, Han, & Guo, 2017).

Chemical Synthesis and Reactivity

  • The compound has been used in the synthesis of various chemical structures. For instance, in the synthesis of morpholinylpyrrolyl tetrahydrothieno[2,3-c] isoquinoline, it plays a significant role, showcasing its versatility in chemical reactions (Zaki, El-Dean, & Radwan, 2014).

Photophysical Properties

  • The compound's derivatives, such as those involving morpholine with cyclohexene-4-carbaldehyde, exhibit unique photophysical properties. This suggests potential applications in the development of photophysical materials (Dyachenko, 2005).

Natural Product Synthesis

  • Derivatives of this compound have been found in natural products like watermelon seeds. These derivatives have shown potential in melanogenesis inhibition, highlighting its possible use in dermatological applications (Kikuchi et al., 2015).

Safety And Hazards

This involves the compound’s toxicity, environmental impact, handling precautions, and disposal methods.


Future Directions

This could involve potential applications, ongoing research, and areas that need further investigation.


For a specific compound, you would need to consult the relevant literature and databases. Please note that not all compounds will have information available in all these categories. If you have a different compound or a more specific question about this compound, feel free to ask!


properties

IUPAC Name

1-(2-morpholin-4-ylethyl)pyrrole-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O2/c14-10-11-2-1-3-13(11)5-4-12-6-8-15-9-7-12/h1-3,10H,4-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBOGVHMDHFRKEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCN2C=CC=C2C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90403309
Record name 1-(2-Morpholin-4-yl-ethyl)-1H-pyrrole-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90403309
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Morpholin-4-yl-ethyl)-1H-pyrrole-2-carbaldehyde

CAS RN

383135-71-5
Record name 1-(2-Morpholin-4-yl-ethyl)-1H-pyrrole-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90403309
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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